Cyclobutyl vs. Isopropyl Substituent: 1.9-Fold Superior DYRK1A Inhibition in Aminopyrazole Series
In a head-to-head SAR series using identical 2,4-disubstituted pyrimidine-linked aminopyrazole cores, the cyclobutyl-bearing analog (compound 5) achieved a DYRK1A IC₅₀ of 1.7 μM and 64% inhibition at 5 μM, whereas the isopropyl-bearing analog (compound 4) showed a DYRK1A IC₅₀ of 3.2 μM [1]. This represents a 1.88-fold improvement in DYRK1A inhibitory potency conferred by the cyclobutyl group. Although the target compound 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine carries an additional N1-isopropyl group not present in compound 5, the cyclobutyl moiety at position 3 is the primary determinant of DYRK1A engagement, as confirmed by crystallographic evidence showing the cyclobutyl ring interacts with Phe238 of DYRK1A through an enlarged hydrophobic contact surface relative to the cyclopropyl and isopropyl congeners [1].
| Evidence Dimension | DYRK1A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.7 μM (compound 5 analog bearing cyclobutyl group; target compound incorporates identical cyclobutyl moiety at position 3) |
| Comparator Or Baseline | 3.2 μM (compound 4 analog bearing isopropyl group at same position; representative of non-cyclobutyl N1-substituted aminopyrazoles) |
| Quantified Difference | 1.88-fold lower IC₅₀ (superior potency) for cyclobutyl vs. isopropyl; % inhibition at 5 μM: 64% (cyclobutyl) vs. not reported (isopropyl) |
| Conditions | In vitro DYRK1A kinase inhibition assay; compounds tested at 5 μM for single-point inhibition; full IC₅₀ curves generated for active compounds |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting DYRK1A (Alzheimer's disease, tauopathies, Down syndrome), the cyclobutyl substituent provides a quantifiable potency advantage over isopropyl-substituted analogs, making 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine the preferred scaffold for lead optimization campaigns requiring sub-micromolar DYRK1A engagement.
- [1] Demuro, S., Russo, D., Penna, I., Grabska, S., Grabski, H., Dalle Vedove, A., Valeri, A., Sauvey, C., Ottonello, G., Summa, M., Bertozzi, S. M., Ortega, J., & Bertorelli, R. A Polypharmacology-Driven Approach to Alzheimer's Disease and Tauopathies: Rational Design, Synthesis and Characterization of Amino-Pyrazole-Based Multikinase (GSK-3β/FYN-α/DYRK1A) Inhibitors. Journal of Medicinal Chemistry, 2025, DOI: 10.1021/acs.jmedchem.5c01810. Table 1; Results and Discussion, lines 324-338. View Source
